molecular formula C17H20Cl2N4O4S B12700980 1H-Imidazole-1-ethanol, 2-(((aminocarbonyl)oxy)methyl)-5-((3,5-dichlorophenyl)thio)-4-(1-methylethyl)-, carbamate (ester) CAS No. 178980-28-4

1H-Imidazole-1-ethanol, 2-(((aminocarbonyl)oxy)methyl)-5-((3,5-dichlorophenyl)thio)-4-(1-methylethyl)-, carbamate (ester)

Cat. No.: B12700980
CAS No.: 178980-28-4
M. Wt: 447.3 g/mol
InChI Key: QQMPVOKGVMCXRC-UHFFFAOYSA-N
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Description

1H-Imidazole-1-ethanol, 2-(((aminocarbonyl)oxy)methyl)-5-((3,5-dichlorophenyl)thio)-4-(1-methylethyl)-, carbamate (ester) is a complex organic compound that belongs to the class of imidazole derivatives This compound is characterized by its unique structure, which includes an imidazole ring, an ethanol group, and a carbamate ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Imidazole-1-ethanol, 2-(((aminocarbonyl)oxy)methyl)-5-((3,5-dichlorophenyl)thio)-4-(1-methylethyl)-, carbamate (ester) typically involves multiple steps, including the formation of the imidazole ring, the introduction of the ethanol group, and the attachment of the carbamate ester. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors, continuous flow processes, and advanced purification techniques. The use of automated systems and quality control measures is essential to maintain consistency and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions: 1H-Imidazole-1-ethanol, 2-(((aminocarbonyl)oxy)methyl)-5-((3,5-dichlorophenyl)thio)-4-(1-methylethyl)-, carbamate (ester) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, which may alter its chemical properties and reactivity.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives with different functional groups.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another, leading to the formation of new derivatives.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized imidazole derivatives, while substitution reactions can produce a wide range of substituted imidazole compounds.

Scientific Research Applications

1H-Imidazole-1-ethanol, 2-(((aminocarbonyl)oxy)methyl)-5-((3,5-dichlorophenyl)thio)-4-(1-methylethyl)-, carbamate (ester) has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a catalyst in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs and treatments.

    Industry: Utilized in the production of specialty chemicals, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of 1H-Imidazole-1-ethanol, 2-(((aminocarbonyl)oxy)methyl)-5-((3,5-dichlorophenyl)thio)-4-(1-methylethyl)-, carbamate (ester) involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, leading to changes in their activity and function. These interactions can result in various biological effects, such as inhibition of microbial growth, induction of apoptosis in cancer cells, or modulation of immune responses.

Comparison with Similar Compounds

  • 1H-Imidazole-1-ethanol derivatives with different substituents on the imidazole ring.
  • Carbamate esters with varying alkyl or aryl groups.
  • Imidazole-based compounds with different functional groups attached to the ethanol moiety.

Uniqueness: The uniqueness of 1H-Imidazole-1-ethanol, 2-(((aminocarbonyl)oxy)methyl)-5-((3,5-dichlorophenyl)thio)-4-(1-methylethyl)-, carbamate (ester) lies in its specific combination of functional groups and structural features. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

178980-28-4

Molecular Formula

C17H20Cl2N4O4S

Molecular Weight

447.3 g/mol

IUPAC Name

2-[2-(carbamoyloxymethyl)-5-(3,5-dichlorophenyl)sulfanyl-4-propan-2-ylimidazol-1-yl]ethyl carbamate

InChI

InChI=1S/C17H20Cl2N4O4S/c1-9(2)14-15(28-12-6-10(18)5-11(19)7-12)23(3-4-26-16(20)24)13(22-14)8-27-17(21)25/h5-7,9H,3-4,8H2,1-2H3,(H2,20,24)(H2,21,25)

InChI Key

QQMPVOKGVMCXRC-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(N(C(=N1)COC(=O)N)CCOC(=O)N)SC2=CC(=CC(=C2)Cl)Cl

Origin of Product

United States

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